molecular formula C8H7BrN2O B12096349 (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B12096349
M. Wt: 227.06 g/mol
InChI Key: DRCZNTPMMUHWOL-UHFFFAOYSA-N
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Description

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine scaffold play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol can be compared with other imidazo[1,2-a]pyridine derivatives such as:

Properties

IUPAC Name

(8-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZNTPMMUHWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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